![molecular formula C17H15BrN2O2 B2502044 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 354540-88-8](/img/structure/B2502044.png)
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" is a brominated benzamide derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related brominated benzamide derivatives and their synthesis, molecular structure, and chemical properties have been extensively researched, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of brominated benzamide derivatives typically involves the reaction of appropriate brominated aromatic compounds with amides or amines. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through the reaction of 4-bromophenylamine with carbonothioyl chloride and benzamide . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was conducted by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods suggest that the synthesis of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" could potentially be carried out through a similar bromination reaction followed by amide coupling.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide revealed the presence of N-H...O hydrogen bonds and C-Br...π intermolecular interactions, which are crucial for the stability of the crystal lattice . These findings can be extrapolated to predict that "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" may also exhibit similar hydrogen bonding and halogen interactions, contributing to its solid-state stability.
Chemical Reactions Analysis
The reactivity of brominated benzamide derivatives can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the bromine atom can be involved in substitution reactions, where it is replaced by other nucleophiles, potentially leading to a wide range of derivatives . The chemical reactivity of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" would likely be similar, with the bromine atom serving as a reactive site for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives, such as melting points, solubility, and spectroscopic characteristics, are typically determined through experimental studies. For example, the IR, NMR, and mass spectrometry data provide insights into the functional groups and molecular fragmentation patterns . Theoretical calculations, such as DFT, can also predict various properties, including electronic structure and intermolecular interactions . These analyses are essential for understanding the behavior of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" in different environments and can aid in the design of new compounds with desired properties.
Scientific Research Applications
Efficient Room-Temperature Synthesis
A study demonstrated the efficient room-temperature synthesis of regioisomeric mixtures of unsaturated pyrrolidinones from bromo-enamides using catalytic copper(I), showcasing a method that might involve compounds structurally similar to 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in radical cyclisation reactions (Clark et al., 1999).
Molecular Interaction and Structural Analysis
Research into antipyrine-like derivatives, including halogenated benzamides, has provided insights into intermolecular interactions, crystal packing, and the stabilization of molecular structures through hydrogen bonds and π-interactions. These findings are crucial for understanding the solid-state behavior and potential applications of similar compounds (Saeed et al., 2020).
Coordination Chemistry and Complex Formation
A study focused on the synthesis and characterization of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. This research offers insights into the coordination behavior and potential applications of these complexes in materials science and catalysis (Binzet et al., 2009).
Organic Synthesis and Characterization
Another research avenue explored the synthesis and characterization of novel benzamide derivatives, including reactions and structural analyses that provide foundational knowledge for designing new molecules with specific properties (De-ju, 2014).
Histone Deacetylase Inhibition for Cancer Therapy
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the potential application of similar benzamide derivatives in developing anticancer drugs (Zhou et al., 2008).
Electrochemical Synthesis
Research into the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives, including those similar to 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, demonstrates an innovative approach to synthesizing aryl bromides, which are crucial intermediates in organic synthesis (Yang et al., 2019).
properties
IUPAC Name |
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-8-6-12(7-9-13)17(22)19-14-3-1-4-15(11-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVSNBSRIQMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
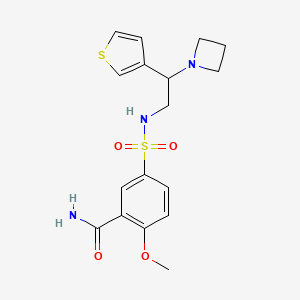
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
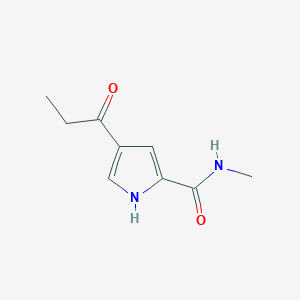
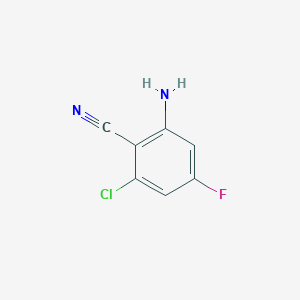
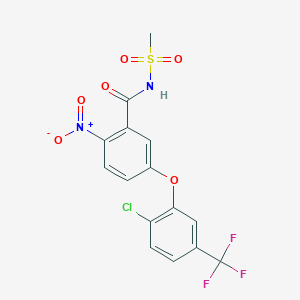
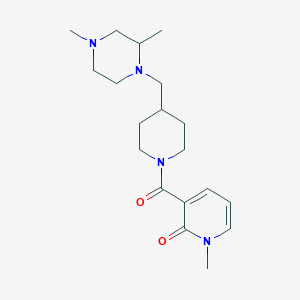

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

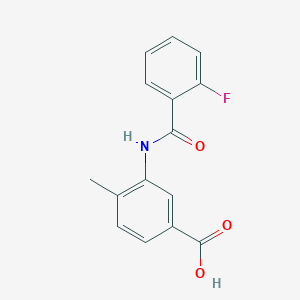


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)